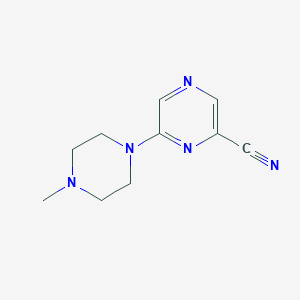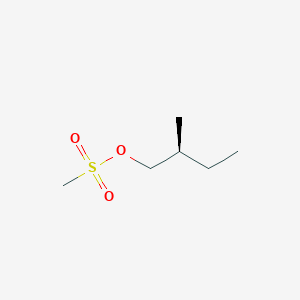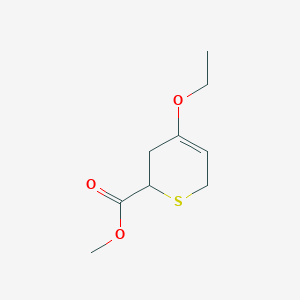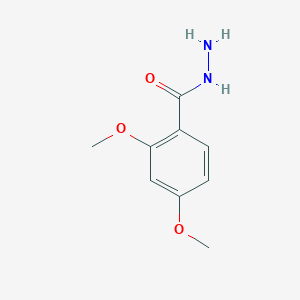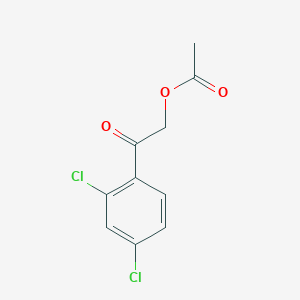
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate, also known as dichloroacetate, is an organic compound used in scientific research and laboratory experiments. It is a colorless, odorless, and water-soluble compound with a molecular weight of 220.2 g/mol. It is used in a variety of applications, including as a substrate in biochemical pathways, as a reagent in organic synthesis, and as a pharmaceutical agent.
Applications De Recherche Scientifique
Advanced Oxidation Processes in Wastewater Treatment
Studies have identified 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate as an intermediate product in the degradation of 2,4-dichlorophenoxyacetic acid during advanced oxidation processes for wastewater treatment. This degradation occurs both in dark reactions and under UV light, highlighting the compound's relevance in environmental remediation technologies (Sun & Pignatello, 1993).
Role in Microbial Degradation
Acetate has been found to significantly enhance the degradation of 2,4-dichlorophenoxyacetic acid, with 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate playing a key role in this process. This is particularly relevant in the context of methanogenic conditions in paddy soils, offering insights into soil remediation strategies (Yang et al., 2017).
Application in Corrosion Inhibition
Research has investigated compounds similar to 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate for their efficiency as corrosion inhibitors. Quantum chemical calculations have been conducted to understand the molecular structure and efficiency relationship, suggesting potential industrial applications (Zarrouk et al., 2014).
Impact on Soil Microbial Populations
Long-term application of 2,4-dichlorophenoxyacetate, which includes 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate, has been shown to impact soil microbial populations and biochemical processes. This highlights the environmental implications of the compound's use in agriculture (Rai, 1992).
Herbicides and Plant Growth Regulation
New formulations containing the (2,4-dichlorophenoxy)acetate anion have been explored for their potential as herbicides and plant growth regulators, indicating the agricultural relevance of compounds related to 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate (Pernak et al., 2013).
Use in Polymer Synthesis
2,4-Dichlorophenyl methacrylate, related to 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate, has been utilized in the synthesis of copolymers. These polymers were investigated for their antimicrobial properties, suggesting biomedical and material science applications (Patel et al., 2003).
Propriétés
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLYHTHOJUURLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-oxoethyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



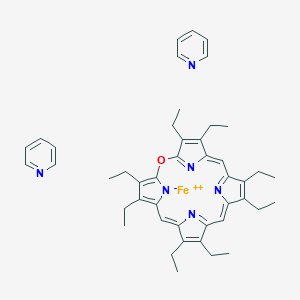
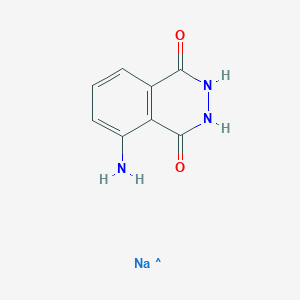

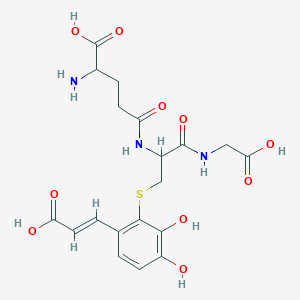

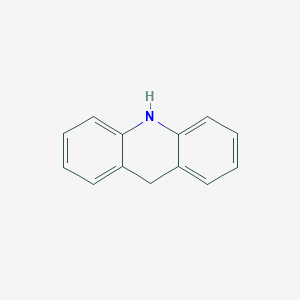

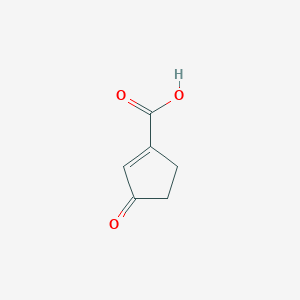
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
